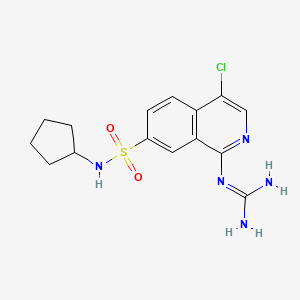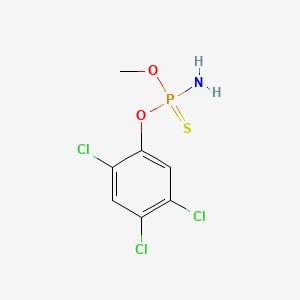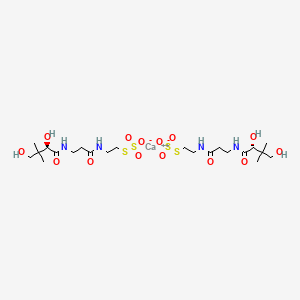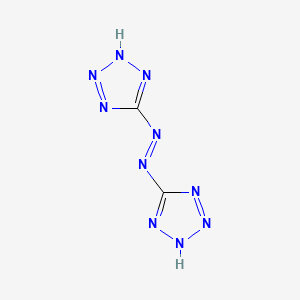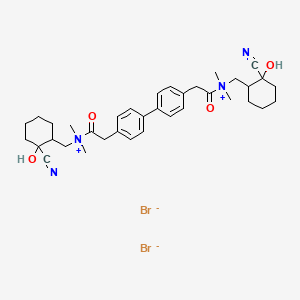
N,N'-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is a synthetic compound with the molecular formula C38H76N2O4. It is known for its unique structure, which includes two long hydrocarbon chains and hydroxyl groups. This compound is often used in industrial applications due to its stability and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) can be synthesized through a multi-step process involving the reaction of ethylenediamine with 12-hydroxyoctadecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The product is then purified and tested for quality before being used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the amide groups can produce amines .
Wissenschaftliche Forschungsanwendungen
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Hexane-1,6-diylbis(12-hydroxyoctadecanamide)
- N,N’-[1,3-Phenylenebis(methylene)]bis(12-hydroxyoctadecanamide)
- Reaction mass of N,N’-ethane-1,2-diylbis(hexanamide) and 12-hydroxy-N-[2-[(1-oxyhexyl)amino]ethyl]octadecanamide
Uniqueness
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is unique due to its specific molecular structure, which includes two long hydrocarbon chains and hydroxyl groups. This structure provides the compound with distinct physical and chemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
38162-95-7 |
|---|---|
Molekularformel |
C38H76N2O4 |
Molekulargewicht |
625.0 g/mol |
IUPAC-Name |
18-hydroxy-N-[2-(18-hydroxyoctadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C38H76N2O4/c41-35-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-37(43)39-33-34-40-38(44)32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-36-42/h41-42H,1-36H2,(H,39,43)(H,40,44) |
InChI-Schlüssel |
IEIBGVWGAHWHMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCO)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


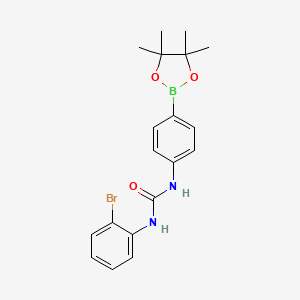
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
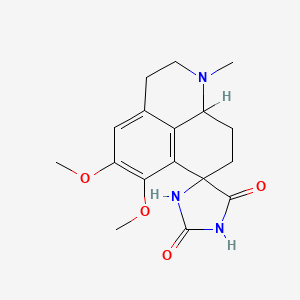
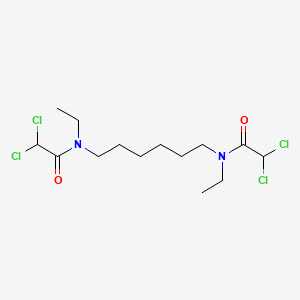
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)


